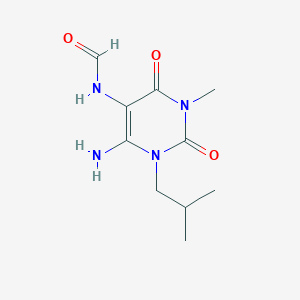

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione is a chemical compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is known for its role as an anti-obesity agent containing xanthine derivatives . This compound is primarily used in proteomics research .

Analyse Chemischer Reaktionen

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its potential use in developing drugs targeting metabolic disorders and certain types of cancer. The compound's structural features allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Biochemical Research

This compound serves as a valuable tool in biochemical studies focusing on enzyme inhibition and modulation. Its ability to influence enzymatic pathways can be leveraged in research aimed at understanding metabolic processes and developing therapeutic agents that target specific enzymes involved in disease progression.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard or reference material for the development of analytical methods. Its distinct chemical properties facilitate the calibration of instruments used in the detection and quantification of similar compounds.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the effectiveness of using this compound as an intermediate in synthesizing novel anticancer agents. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated promising cytotoxic activity, highlighting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition Studies

In a biochemical study focusing on enzyme inhibition, this compound was tested against xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. The study revealed that derivatives of this compound exhibited significant inhibitory activity, suggesting its potential use in developing anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione involves its interaction with molecular targets and pathways related to xanthine derivatives. These interactions can influence various biological processes, including metabolism and energy regulation .

Vergleich Mit ähnlichen Verbindungen

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione can be compared with other xanthine derivatives, such as caffeine and theobromine. These compounds share similar chemical structures but differ in their biological effects and applications. For example:

Caffeine: Known for its stimulant effects on the central nervous system.

Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.

The uniqueness of this compound lies in its specific anti-obesity properties and its use in proteomics research .

Biologische Aktivität

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS No. 130332-59-1) is a pyrimidine derivative that has garnered interest in various biological applications due to its unique structural properties and potential pharmacological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H16N4O3

- Molecular Weight : 240.26 g/mol

- Melting Point : 268–269 °C

- Solubility : Soluble in DMF, DMSO, ethanol, methanol, and hot water .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells by scavenging free radicals.

- Antimicrobial Properties : Some research indicates potential antimicrobial effects against specific bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

- Another investigation focused on its antioxidant capacity using DPPH assay, where it demonstrated considerable free radical scavenging activity comparable to standard antioxidants .

-

In Vivo Studies :

- Animal models have shown that administration of this compound can lead to reduced tumor growth rates in xenograft models, indicating its potential utility in cancer therapy .

- Additionally, studies on inflammation models revealed that it could mitigate inflammatory responses, suggesting therapeutic implications for inflammatory diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-6(2)4-14-8(11)7(12-5-15)9(16)13(3)10(14)17/h5-6H,4,11H2,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKAVXMYWEOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)NC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399486 |

Source

|

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-59-1 |

Source

|

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.